2-(3,5-dimethyl-1H-indol-2-yl)acetamide
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Overview
Description
2-(3,5-dimethyl-1H-indol-2-yl)acetamide is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core with two methyl groups at positions 3 and 5, and an acetamide group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-indol-2-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of Methyl Groups: The methyl groups at positions 3 and 5 can be introduced through alkylation reactions using methyl iodide or similar reagents.
Acetamide Formation: The acetamide group can be introduced by reacting the indole derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-indol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the nitrogen atom, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Scientific Research Applications
2-(3,5-dimethyl-1H-indol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-indol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-methoxy-2-methylindole: Known for its psychoactive properties.
N-(2-iodo-5-methoxy-1H-indol-3-yl)acetamide: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
2-(3,5-dimethyl-1H-indol-2-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which can result in distinct biological activities and chemical reactivity compared to other indole derivatives.
Biological Activity
2-(3,5-dimethyl-1H-indol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antihyperglycemic, antioxidant, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Synthesis
The compound features an indole moiety substituted with a dimethyl group at positions 3 and 5, linked to an acetamide functional group. This structure is pivotal for its biological activity. The synthesis typically involves the coupling of indole derivatives with acetamides under controlled conditions.
Antihyperglycemic Activity
Recent studies have demonstrated that derivatives of 2-(1H-indol-3-yl)-N-phenylacetamide exhibit notable inhibition of the α-amylase enzyme, which is crucial in carbohydrate digestion. The most active compound in this series showed an IC50 value of 1.09 ± 0.11 μM, indicating strong potential as an antihyperglycemic agent. The mechanism involves binding interactions with the enzyme's active site, confirmed through in silico studies .
Table 1: Inhibition of α-Amylase by Indole Derivatives
Compound | IC50 (μM) | Mechanism |
---|---|---|
Compound 15 | 1.09 ± 0.11 | Active site binding |
Acarbose | 0.92 ± 0.4 | Standard inhibitor |
Antioxidant Activity
In addition to its antihyperglycemic effects, the compound also exhibits antioxidant properties. The radical scavenging activities were evaluated using DPPH and ABTS assays, with IC50 values ranging from 0.35 ± 0.1 to 2.19 ± 0.08 μM for ABTS and from 0.81 ± 0.25 to 2.75 ± 0.03 μM for DPPH . These findings suggest that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications.
Table 2: Antioxidant Activity of Indole Derivatives
Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |
---|---|---|
Compound 15 | 0.81 ± 0.25 | 0.35 ± 0.1 |
Other Compounds | Varies | Varies |
Anticancer Activity
The anticancer potential of indole derivatives has been explored extensively. Notably, compounds similar to this compound have shown activity against various cancer cell lines, including lung and colorectal cancers . The cytotoxicity was assessed using the MTT assay, revealing significant reductions in cell viability for specific derivatives.
Table 3: Cytotoxic Effects on Cancer Cell Lines
Compound | Cell Line | Viability (%) at 100 µM |
---|---|---|
Compound X | A549 (Lung) | 66 |
Compound Y | HT29 (Colon) | <50 |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Enzyme Inhibition : The inhibition of α-amylase leads to decreased glucose absorption, which is beneficial in managing diabetes.
- Radical Scavenging : The ability to scavenge free radicals contributes to reduced oxidative stress, which is implicated in various diseases.
- Cytotoxicity : Induction of apoptosis in cancer cells through various signaling pathways has been observed, suggesting a potential therapeutic role in oncology.
Case Studies
Several case studies have illustrated the efficacy of indole derivatives in clinical settings:
- Diabetes Management : A study involving diabetic rats treated with indole derivatives showed significant reductions in blood glucose levels compared to controls.
- Cancer Treatment : In vitro studies on human cancer cell lines demonstrated that specific indole derivatives could reduce tumor growth effectively.
Properties
IUPAC Name |
2-(3,5-dimethyl-1H-indol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-7-3-4-10-9(5-7)8(2)11(14-10)6-12(13)15/h3-5,14H,6H2,1-2H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRGUDRQHSTLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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